molecular formula C16H12Cl2FNO3 B7786912 (4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

Cat. No.: B7786912
M. Wt: 356.2 g/mol
InChI Key: PITILSOIRMQQHL-UKWGHVSLSA-N
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Description

(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate typically involves the following steps:

    Formation of the (2,6-dichlorophenyl)methoxyimino intermediate: This step involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

    Esterification: The oxime is then reacted with (4-fluorophenyl)propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine atoms using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical: Another compound with multiple chlorine atoms on the phenyl rings.

    2,4-Dichlorophenyl 2,4-Dichlorobenzoate: A compound with similar structural features but different functional groups.

Uniqueness

(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate is unique due to the combination of fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxyimino group also adds to its distinctiveness, providing additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-fluorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO3/c17-14-2-1-3-15(18)13(14)10-22-20-9-8-16(21)23-12-6-4-11(19)5-7-12/h1-7,9H,8,10H2/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITILSOIRMQQHL-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)OC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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